5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone
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Overview
Description
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone is an organic compound that features a dioxane ring, a phenoxy group, and a valerophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone typically involves the reaction of 5,5-dimethyl-1,3-dioxane with phenoxyvalerophenone under specific conditions. One common method includes the use of potassium tert-butoxide as a base and ethanol as a solvent, with the reaction carried out at elevated temperatures under ultrasonic irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone involves its interaction with specific molecular targets. The dioxane ring and phenoxy group can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone
- 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methoxyvalerophenone
- 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-methoxyvalerophenone
Uniqueness
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-23(2)16-25-22(26-17-23)14-7-6-13-21(24)18-9-8-12-20(15-18)27-19-10-4-3-5-11-19/h3-5,8-12,15,22H,6-7,13-14,16-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGQVEUATNIMNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646087 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-94-0 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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